molecular formula C21H30FN3O2 B7163112 N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide

Cat. No.: B7163112
M. Wt: 375.5 g/mol
InChI Key: TVTIDBBLBKBSRU-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c1-16(26)25-13-9-20(10-14-25)23-21(27)15-24-11-2-3-17(8-12-24)18-4-6-19(22)7-5-18/h4-7,17,20H,2-3,8-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIDBBLBKBSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)CN2CCCC(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and azepane intermediates. The piperidine ring can be acetylated using acetic anhydride in the presence of a base such as pyridine. The azepane ring is then introduced through a nucleophilic substitution reaction, where the fluorophenyl group is attached using a suitable fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N′-(1-Acetylpiperidin-4-yl)-N,N-diethylpropane-1,3-diamine
  • (1-Acetylpiperidin-4-yl)acetic acid

Uniqueness

N-(1-acetylpiperidin-4-yl)-2-[4-(4-fluorophenyl)azepan-1-yl]acetamide stands out due to its unique combination of a piperidine ring, an azepane ring, and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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